molecular formula C33H33N3O4S2 B12015439 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-27-2

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12015439
CAS No.: 624724-27-2
M. Wt: 599.8 g/mol
InChI Key: PCHZBRNSLJBARL-FSGOGVSDSA-N
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Description

The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the pyrazole moiety: This step involves the condensation of a hydrazine derivative with a diketone or an equivalent compound.

    Attachment of the phenyl and isobutoxy groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives.

Scientific Research Applications

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial treatments.

    Industry: Its unique chemical properties may find applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its role in inhibiting a particular enzyme or modulating a signaling pathway.

Comparison with Similar Compounds

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Pyrazoles: Compounds containing the pyrazole moiety may have comparable chemical properties and biological effects.

    Phenyl derivatives: Molecules with phenyl groups can be structurally similar and may exhibit related chemical reactivity and biological activity.

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

624724-27-2

Molecular Formula

C33H33N3O4S2

Molecular Weight

599.8 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H33N3O4S2/c1-22(2)21-40-27-13-11-24(12-14-27)31-25(20-36(34-31)26-8-6-5-7-9-26)19-30-32(37)35(33(41)42-30)17-16-23-10-15-28(38-3)29(18-23)39-4/h5-15,18-20,22H,16-17,21H2,1-4H3/b30-19-

InChI Key

PCHZBRNSLJBARL-FSGOGVSDSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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